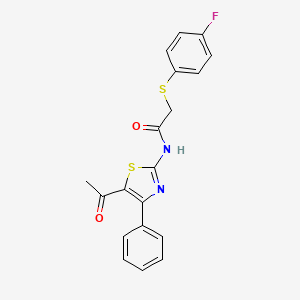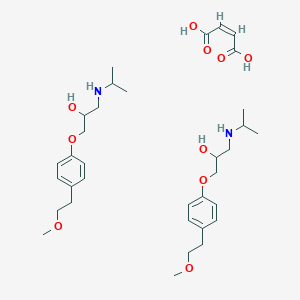![molecular formula C19H17N7O2S B2498665 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034512-88-2](/img/structure/B2498665.png)
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of highly specialized chemicals with potential applications in chemotherapeutic agents and molecular biology. The chemical structure indicates a complex amalgamation of triazole, thieno[3,2-d][1,2,3]triazin, and piperidinyl groups, suggesting its potential for unique biological interactions and chemical properties.
Synthesis Analysis
The synthesis of related triazole compounds often involves multi-step chemical processes including etherification, hydrazonation, cyclization, and reduction. For example, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a four-step process yielded a 39% overall yield, highlighting the challenges and intricacies of synthesizing such complex molecules (Zhang et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals a preference for certain conformations and highlights the importance of substituents in determining the molecule's properties. For instance, DFT calculations can provide insights into the geometric structure, vibrational wavenumbers, and molecular properties such as the electric dipole moment, polarizability, and static hyperpolarizability of related compounds (El-Emam et al., 2012).
Chemical Reactions and Properties
The compound's chemical reactions and properties are significantly influenced by its triazole and piperidine components. For example, triazole compounds have been synthesized via Mannich reactions, exhibiting certain herbicidal and fungicidal activities, which point to the chemical reactivity and potential utility of such structures (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
Inhibitors of Soluble Epoxide Hydrolase
- The compound was identified as an inhibitor of soluble epoxide hydrolase, essential for high potency and selectivity. Its role in reducing clearance and establishing good oral exposure was noted in the context of its use as a tool compound for in vivo investigation, particularly for studying its effects on a serum biomarker related to linoleic acid epoxide (R. Thalji et al., 2013).
Chemotherapeutic Agent
- The compound's potential as a chemotherapeutic agent was highlighted through quantum chemical calculations. Its geometrical structure, vibrational wavenumbers, and spectroscopic properties were examined, emphasizing its significance in the medical field (A. El-Emam et al., 2012).
Reactivity Properties and Pharmaceutical Applications
- An investigation into the reactivity properties, autoxidation mechanism, and stability at temperatures relevant to the human body, suggested its potential for pharmaceutical applications. This study also examined its noncovalent interactions with water molecules, emphasizing its suitability for medicinal purposes (H. Al-Ghulikah et al., 2021).
Antifungal and Antibacterial Activities
- The compound's derivatives demonstrated significant in vitro fungicidal activities, particularly against certain fungi like Cercospora arachidicola and Rhizoctonia cerealis. It was compared with the control Triadimefon, suggesting its potential as a lead structure for new fungicides (Baolei Wang et al., 2016).
Molecular Structure and Interaction Analysis
- Structural and spectroscopic characterization was crucial in understanding its biological activity. The presence of various intermolecular interactions in its crystalline solid state, such as C-H…F, C-H…S, C-H…N, C-H…O, and π … π interactions, were analyzed to evaluate their role in molecular packing (R. Shukla et al., 2017).
Anticancer Activities
- The compound's derivative was evaluated for anticancer activities against Dalton’s Lymphoma Ascitic in mice. It showed considerable improvement in various hematological parameters and reduced levels of specific enzymes, supporting its potential anticancer activity (K. Arul et al., 2016).
Wirkmechanismus
Target of Action
Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
It is known that the important photophysical nature of triazole compounds is the transformation between the enol and keto forms after excited-state proton transfer .
Biochemical Pathways
Triazole compounds are known to be involved in excited-state proton transfer, which could potentially affect various biochemical pathways .
Result of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Most of the synthesized complexes of similar compounds exhibit excellent thermostability, with decomposition temperatures ranging from 312 to 334 °c .
Eigenschaften
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-18(16-12-20-26(22-16)14-4-2-1-3-5-14)24-9-6-13(7-10-24)25-19(28)17-15(21-23-25)8-11-29-17/h1-5,8,11-13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFFWNNMQJWLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


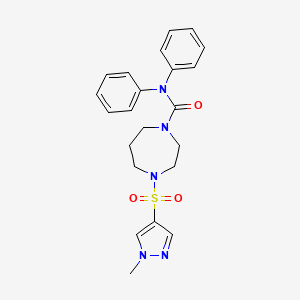
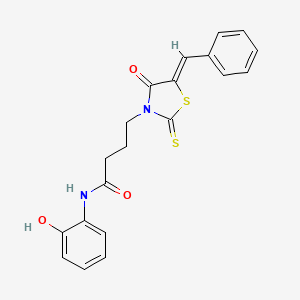
![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)
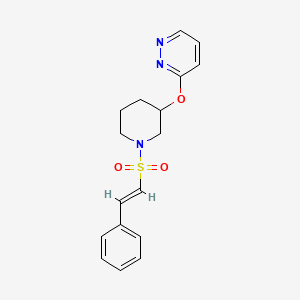
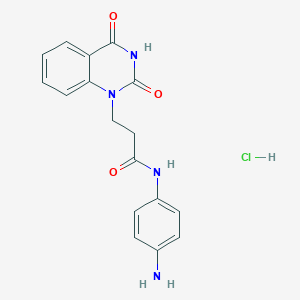
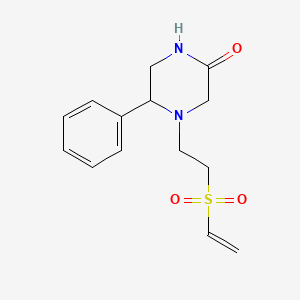

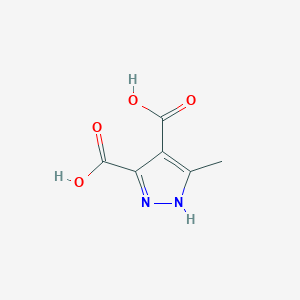
![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)
